molecular formula C12H15NO2 B2760744 (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid CAS No. 1270283-38-9

(2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid

Cat. No. B2760744
M. Wt: 205.257
InChI Key: BATKNSRXBJINMN-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid” is a compound with the molecular formula C12H15NO2 . It has a molecular weight of 205.25 . The compound belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon).

Scientific Research Applications

Functional Modification of Polymers

Research conducted by Aly and El-Mohdy (2015) involved the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. The study focused on enhancing the thermal stability and biological activity of the modified polymers for potential medical applications. The findings suggest that such modifications can lead to polymers with improved properties suitable for medical use, indicating a broad application scope in biomaterials science (Aly & El-Mohdy, 2015).

Synthesis of Heterocyclic Compounds

Behbehani et al. (2011) utilized arylhydrazononitriles in the synthesis of various heterocyclic compounds, demonstrating the broad synthetic utility of these compounds in creating biologically active molecules. Their work highlights the potential of these synthetic routes in developing new antimicrobial agents, showcasing the critical role of such compounds in medicinal chemistry (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Antioxidant, Anti-inflammatory, and Antiulcer Activities

Subudhi and Sahoo (2011) synthesized novel conjugates of amino acids with nifedipine and evaluated their biological activities. Their research reveals the potential of these compounds in the treatment of oxidative stress, inflammation, and ulcers, indicating their significant implications in the development of new therapeutic agents (Subudhi & Sahoo, 2011).

Development of Bioactive Materials

A study by Trejo-Machin et al. (2017) explored the use of phloretic acid, a naturally occurring phenolic compound, for enhancing the reactivity of molecules towards benzoxazine ring formation. This research indicates the potential of renewable materials in the synthesis of advanced materials with desirable thermal and thermo-mechanical properties, paving the way for sustainable development in material science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Biocatalysis and Chiral Chemistry

Li et al. (2013) reported on the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid using a newly isolated Methylobacterium strain, highlighting the importance of biocatalysis in the production of enantiopure pharmaceutical intermediates. This study demonstrates the utility of microbial catalysis in achieving chiral synthesis, which is crucial for the pharmaceutical industry (Li, Wang, Huang, Zou, & Zheng, 2013).

properties

IUPAC Name

(2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c13-11(12(14)15)7-8-4-5-9-2-1-3-10(9)6-8/h4-6,11H,1-3,7,13H2,(H,14,15)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATKNSRXBJINMN-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)C=C(C=C2)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.